1,3-Diethynylbicyclo[1.1.1]pentane
Overview
Description
1,3-Diethynylbicyclo[1.1.1]pentane is a useful research compound. Its molecular formula is C9H8 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Building Block
1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) is a valuable molecular building block primarily for synthesizing extended, rigid, rod-like molecules. It serves as a nonconjugated alternative to pi-conjugated, rod-like building blocks due to its linear geometry. DEBCP is instrumental in various reactions, including reactions with TMSCl, CO2, and Ph2PCl, Sonogashira–Hagihara cross-coupling reactions, and umpolung reactions. These processes have led to the creation of molecular rods combining carborane or bicyclopentane cages with ethynylene linkers, studied using single-crystal X-ray diffraction (Kaleta, Nečas, & Mazal, 2012).
Synthesis of Triangular Macrocycles
DEBCP has been used in the synthesis of triangular macrocycles, which are notable for being the first to use the bicyclopentane motif in constructing a shape-persistent macrocycle's backbone. This macrocycle offers bulkiness, nonconjugated σ-bonding, and conformational flexibility, enabling film formation on various surfaces (Kaleta & Mazal, 2011).
Connector in "Tinkertoy" Constructions
DEBCP plays a crucial role in the convergent synthesis of benzene derivatives with long rigid arms, acting as connectors in the construction of large molecular structures. This synthesis involves Pd-mediated coupling and is significant for the creation of molecular rods and structures with specific geometries (Schwab, Noll, & Michl, 2002).
Study of Negative Ion States
The through-bond coupling capacity of the bicyclopentane bridge in DEBCP for π* orbitals has been investigated using electron transmission spectroscopy. This research is crucial for understanding the coupling and interactions within the molecular structure of DEBCP (Schafer, Allan, Szeimies, & Sanktjohanser, 1992).
Creation of Molecular Rotors
DEBCP derivatives have been used to create molecular rotors. For example, successful cycloaddition reactions with octacarbonyl dicobalt and bis(dimethyl sulfide)decaborane have led to the formation of novel molecular structures that combine bicyclopentane and o-carborane cages. These structures exhibit rotational symmetry and well-defined geometry (Kaleta, Janoušek, Nečas, & Mazal, 2015).
properties
IUPAC Name |
1,3-diethynylbicyclo[1.1.1]pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-8-5-9(4-2,6-8)7-8/h1-2H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCUVAEIOKYBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(C2)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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